Diisononyl cyclohexanedicarboxylate

Vue d'ensemble

Description

Diisononyl cyclohexanedicarboxylate is an organic compound with the formula C26H48O4. It is a colorless, almost odorless liquid used primarily as a plasticizer in the manufacture of flexible plastic articles. This compound is of particular interest as an alternative to phthalate plasticizers, which have been implicated as endocrine disruptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diisononyl Cyclohexanedicarboxylate can be synthesized through the catalytic hydrogenation of diisononyl phthalate. This process involves transforming the aromatic, planar part of the diisononyl phthalate into a cyclohexane ring . Another method involves the Diels-Alder reaction of diisononyl maleate with 1,3-butadiene, followed by hydrogenation .

Industrial Production Methods: Commercial production of this compound typically involves the catalytic hydrogenation process. The resulting product consists of 90% cis and 10% trans isomers . Companies like BASF sell this compound under the tradename Hexamoll DINCH .

Analyse Des Réactions Chimiques

Types of Reactions: Diisononyl Cyclohexanedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation is a common reduction method, often using catalysts like palladium or nickel.

Substitution: This reaction can occur under acidic or basic conditions, depending on the substituents involved.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the reagents used .

Applications De Recherche Scientifique

Chemical Properties and Characteristics

DINCH is a colorless, nearly odorless liquid with the molecular formula and a CAS number of 166412-78-8. It is produced primarily through two methods:

- Catalytic Hydrogenation : This involves the hydrogenation of diisononyl phthalate (DINP), transforming its aromatic structure into a cyclohexane ring.

- Diels-Alder Reaction : This method combines diisononyl maleate with 1,3-butadiene followed by hydrogenation, resulting in a mixture of isomers that includes both cis and trans configurations .

Plasticizer in PVC Products

DINCH is predominantly used as a plasticizer for polyvinyl chloride (PVC), enhancing flexibility and durability in various applications:

- Medical Devices : Due to its low toxicity and excellent performance characteristics, DINCH is utilized in the production of medical products such as catheters and IV bags .

- Food Packaging : It is approved for use in food contact materials within the European Union, making it suitable for food packaging applications .

- Children's Toys : DINCH serves as a safer alternative to phthalates in toys and childcare articles, complying with stringent safety regulations .

Adhesives and Sealants

DINCH is also employed in adhesives and sealants due to its compatibility with various substrates and resistance to environmental degradation. Its performance ensures strong bonding while maintaining flexibility over time .

Textiles

In textile applications, DINCH enhances the softness and flexibility of synthetic fibers, making it ideal for clothing and upholstery that require comfort without compromising durability .

Regulatory Approvals

DINCH has undergone extensive evaluation by regulatory bodies:

- European Food Safety Authority (EFSA) : Approved for use in food contact applications since 2006.

- Toys Directive Compliance : DINCH is not listed under restrictions for certain phthalates in toys within the European Union, allowing its safe use in children's products .

Case Study 1: Medical Device Applications

A study conducted on the migration behavior of DINCH from medical devices demonstrated that it maintains stability under various conditions, ensuring safety for patients. The study emphasized the importance of using non-toxic plasticizers in healthcare settings to minimize exposure risks .

Case Study 2: Food Packaging Safety

Research evaluating the release of DINCH from food packaging materials confirmed that it meets safety standards set by regulatory agencies. The findings support its use in sensitive applications where human contact is frequent .

Mécanisme D'action

The mechanism by which Diisononyl Cyclohexanedicarboxylate exerts its effects involves its interaction with the polymer matrix in plastics. It acts as a plasticizer by embedding itself between the polymer chains, reducing intermolecular forces and increasing flexibility . The molecular targets and pathways involved primarily include the physical interaction with the polymer chains rather than any specific biochemical pathways .

Comparaison Avec Des Composés Similaires

- Di(2-ethylhexyl) phthalate (DEHP)

- Diisononyl phthalate (DINP)

- Acetyl tributyl citrate (ATBC)

- Tri-2-ethylhexyl trimellitate (TOTM)

- Epoxidized soybean oil (ESBO)

Comparison: Diisononyl Cyclohexanedicarboxylate stands out due to its lower toxicity and reduced risk of endocrine disruption compared to phthalates like DEHP and DINP . Unlike phthalates, it does not leach out easily from the plastic matrix, making it a safer alternative for use in sensitive applications such as medical devices and food packaging .

Activité Biologique

Diisononyl cyclohexanedicarboxylate (DINCH) is a synthetic compound that has emerged as a substitute for phthalates in various applications, particularly in plasticizers. This article delves into the biological activity of DINCH, examining its toxicological profile, metabolic pathways, and potential health impacts based on diverse research findings.

Overview of DINCH

DINCH is a diester derived from cyclohexane-1,2-dicarboxylic acid and is primarily used in food packaging, medical devices, and children's toys due to its favorable safety profile compared to traditional phthalates. The compound's chemical structure allows it to act as a plasticizer, enhancing the flexibility and durability of materials.

Metabolism and Toxicokinetics

The metabolism of DINCH involves hydrolysis to form monoisononyl cyclohexanedicarboxylate (MINCH), which is further oxidized to various metabolites. Research indicates that after oral administration, DINCH exhibits rapid but incomplete absorption, with bioavailability ranging from 5-6% at high doses to approximately 40-49% at lower doses . The compound distributes throughout organs within hours, with significant concentrations found in the gastrointestinal tract, liver, and adrenal glands .

Table 1: Summary of Toxicokinetic Data for DINCH

| Parameter | Value |

|---|---|

| Oral Bioavailability | 5-6% (high dose) |

| 40-49% (low dose) | |

| Peak Tissue Concentration | 1-8 hours post-administration |

| Major Metabolite | Monoisononyl cyclohexanedicarboxylate (MINCH) |

Acute and Chronic Toxicity

DINCH has been subjected to various toxicity studies. In a chronic toxicity study conducted on Wistar rats, no significant mortality or malignancies were reported across a range of doses (0; 40; 200; or 1000 mg/kg bw/day). However, some increased incidences of thyroid adenomas and changes in organ weights were observed at higher doses . The no-observed-adverse-effect level (NOAEL) was determined to be 40 mg/kg/day for males and 200 mg/kg/day for females.

Table 2: Summary of Chronic Toxicity Findings

| Dose (mg/kg/day) | Observations |

|---|---|

| 0 | No adverse effects |

| 40 | Slight decrease in mean corpuscular volume (MCV) |

| 200 | Increased thyroid weight; liver weight changes |

| 1000 | Increased incidence of thyroid adenomas |

Mutagenicity

DINCH has been assessed for mutagenic potential and has consistently returned negative results in various genotoxicity assays. The European Commission's reports classify DINCH as non-genotoxic, suggesting that observed effects on thyroid hormones may stem from secondary mechanisms rather than direct genotoxicity .

Cellular Effects and Inflammation

Recent studies have highlighted the pro-inflammatory effects of DINCH and its metabolite MINCH on macrophages. These findings indicate that DINCH may induce cellular stress responses that could contribute to adverse health outcomes over prolonged exposure. Specifically, MINCH has been shown to provoke inflammatory pathways that could lead to chronic health issues .

Case Studies and Human Exposure

With increasing production levels—rising from 25,000 metric tons in 2002 to over 200,000 metric tons by 2014—DINCH exposure in humans has become more prevalent. Studies have detected DINCH transformation products in nearly all urine samples analyzed, raising concerns about potential long-term health effects due to cumulative exposure .

Table 3: Human Exposure Data for DINCH

| Year | Production Volume (metric tons) | Urine Detection Rate (%) |

|---|---|---|

| 2002 | 25,000 | N/A |

| 2014 | 200,000 | Nearly 100% |

Propriétés

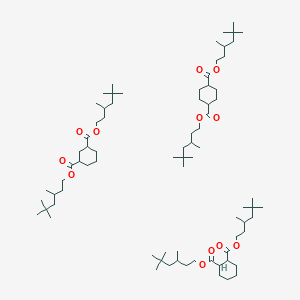

IUPAC Name |

bis(3,5,5-trimethylhexyl) cyclohexane-1,2-dicarboxylate;bis(3,5,5-trimethylhexyl) cyclohexane-1,3-dicarboxylate;bis(3,5,5-trimethylhexyl) cyclohexane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C26H48O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-9-11-22(12-10-21)24(28)30-16-14-20(2)18-26(6,7)8;1-19(17-25(3,4)5)12-14-29-23(27)21-10-9-11-22(16-21)24(28)30-15-13-20(2)18-26(6,7)8;1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h3*19-22H,9-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNOUBLJFWGBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C1CCC(CC1)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C.CC(CCOC(=O)C1CCCC(C1)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C.CC(CCOC(=O)C1CCCCC1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H144O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1274.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.